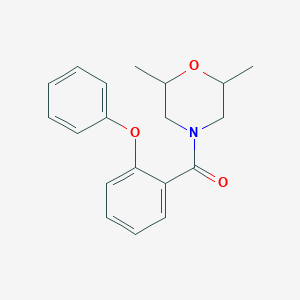
3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide, also known as BITP, is a chemical compound with potential applications in scientific research. It belongs to the class of imidazolidine-2-thione derivatives, which have been studied for their various biological activities. BITP has been found to exhibit interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide has been found to inhibit the activity of some enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide has also been shown to induce apoptotic cell death in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Biochemical and Physiological Effects:
3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide has also been found to inhibit the growth and migration of cancer cells, and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easily accessible for researchers. 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide also exhibits interesting biological activities that make it a promising candidate for further investigation. However, one of the limitations is its low solubility in water, which can make it difficult to use in some assays. 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide also has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for the investigation of 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide. One of the directions is the exploration of its potential as a drug candidate for the treatment of various diseases, such as cancer and arthritis. Another direction is the investigation of its mechanism of action, which can provide insights into its biological activities. Further studies are also needed to evaluate the safety and toxicity of 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide in vivo, which is important for its potential clinical applications.
Métodos De Síntesis
The synthesis of 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide involves the reaction of 1-benzyl-4,5-dihydro-2-imino-1H-imidazole-5-one with thiourea in the presence of a suitable catalyst. The product is obtained as a white solid, which can be purified by recrystallization. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit interesting biological activities, such as antioxidant, anti-inflammatory, and antitumor effects. 3-(1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)propanamide has also been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-11(17)7-6-10-12(18)16(13(19)15-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAAMVXSGCJHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide](/img/structure/B5145456.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5145457.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5145469.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)
![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)
![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)

![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)
![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)